butyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

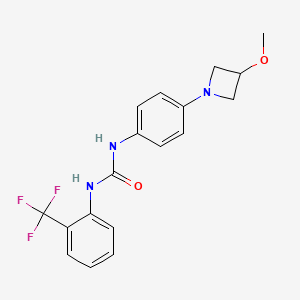

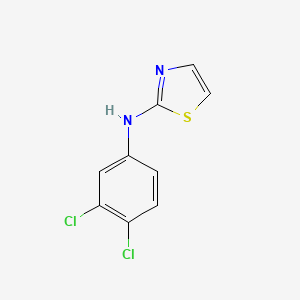

The compound seems to be a derivative of the 1,5-benzodiazepine class . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact name you provided does not appear in the literature I have access to, so it might be a new compound or a less-studied one.

Molecular Structure Analysis

Benzodiazepines are bicyclic compounds with a benzene ring fused to a seven-membered diazepine ring . The specific structure of your compound would depend on the location and nature of the butyl and 2-methyl-4-oxo substituents.Chemical Reactions Analysis

Benzodiazepines, depending on their substituents, can undergo various reactions including acylation, alkylation, and reduction . The specific reactions that your compound can undergo would depend on the reactivity of the butyl and 2-methyl-4-oxo substituents.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Benzodiazepines are generally crystalline solids . They have a high melting point and are soluble in organic solvents .Aplicaciones Científicas De Investigación

Interaction with Benzodiazepine Receptors

Research has indicated that derivatives of the benzodiazepine family, including compounds structurally related to butyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate, interact with the benzodiazepine receptors in the brain. These interactions can influence the receptor's activity, potentially affecting neurotransmission. Lippke et al. (1983) synthesized several esters of beta-carboline-3-carboxylic acid and tested their affinity for the benzodiazepine receptor, finding that the affinity varies significantly with the molecular size and hydrophobic and electronic parameters of the ester alcohol component. This suggests a profound dependence of beta-carboline-3-carboxylates' affinity on these molecular features (Lippke, Schunack, Wenning, & Müller, 1983).

Synthesis and Chemical Manipulation

A new strategy for synthesizing 1,4-benzodiazepine derivatives, potentially including variants of the mentioned compound, has been developed through the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. This method demonstrates the easy availability of starting materials, simple procedures, and the production of functionalized 1,4-benzodiazepine scaffolds, highlighting its usefulness in synthetic and medicinal chemistry (Wang, Guo, Wang, Huang, & Wang, 2008).

Presence in Biological Systems

Studies have also focused on the presence and identification of benzodiazepine-like molecules in mammalian systems, including their extraction and characterization from bovine cerebral cortex and cow milk. Medina et al. (1988) isolated n-butyl beta carboline-3-carboxylate from bovine cerebral cortex, demonstrating its role as a potent benzodiazepine binding inhibitor. This work has contributed to understanding the dietary and endogenous origins of benzodiazepine-like molecules in mammals (Medina, Peña, Piva, Paladini, & Robertis, 1988).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions could involve studying the biological activity of this compound, as benzodiazepines have a wide range of effects in the body and are used in the treatment of various conditions . It would also be interesting to explore the synthesis of this compound and its derivatives, and to study their properties and reactivity.

Propiedades

IUPAC Name |

butyl 4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-3-4-9-20-15(19)17-11(2)10-14(18)16-12-7-5-6-8-13(12)17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZTXKRUTHWHIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)N1C(CC(=O)NC2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Oxospiro[cyclobutane-1,3'-isochromane]-4'-carboxylic acid](/img/structure/B2998978.png)

![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2998980.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2998981.png)

![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2998983.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998985.png)

![1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2998993.png)

![2-(4-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2998995.png)